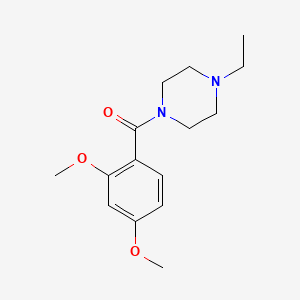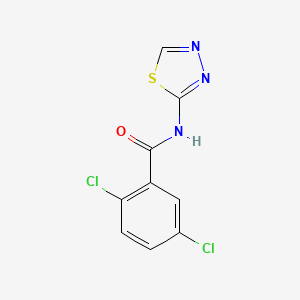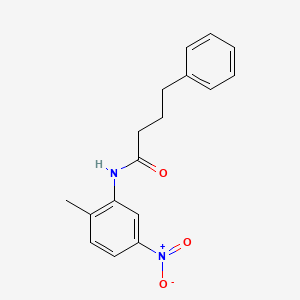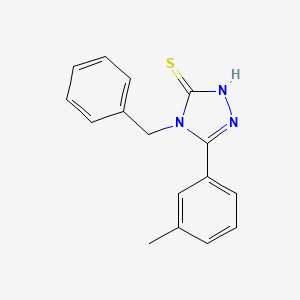
4-benzyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse chemical reactions and significant pharmacological activities. The interest in these compounds stems from their versatility in chemical reactions and the potential for biological activity.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves multi-step reactions, starting from thiosemicarbazides under basic catalytic conditions, leading to the formation of 1,2,4-triazole-3-thiones. Various substituents can be introduced at different positions of the triazole ring to generate a wide range of derivatives with varied chemical and physical properties (Saeed et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can adopt various conformations depending on substituents. X-ray crystallography studies reveal that these compounds often crystallize with significant π-electron delocalization within the triazole ring, indicating a planar geometry. The structural analysis is crucial for understanding the chemical reactivity and biological activity of these compounds (Boechat et al., 2010).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and cycloaddition. These reactions are influenced by the nature of the substituents on the triazole ring and the reaction conditions. The chemical reactivity of these compounds is essential for the synthesis of novel derivatives with potential pharmacological activities (Sumangala et al., 2012).
Propriétés
IUPAC Name |
4-benzyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-6-5-9-14(10-12)15-17-18-16(20)19(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMAPVDOLCBTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

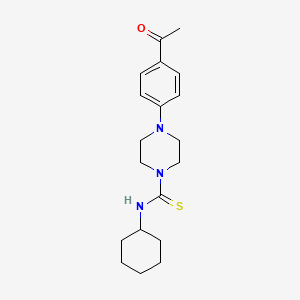
![3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
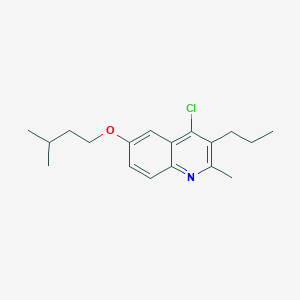
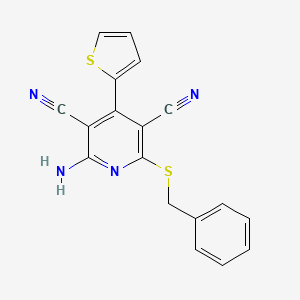
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)
